molecular formula C6H4Cl2N2O2 B1361190 2,4-Dichloro-5-nitroaniline CAS No. 34033-44-8

2,4-Dichloro-5-nitroaniline

Cat. No.: B1361190
CAS No.: 34033-44-8
M. Wt: 207.01 g/mol
InChI Key: ZYBHVQKBRBVBRX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitroaniline is an organic compound with the molecular formula C6H3Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-nitroaniline can be synthesized through the nitration of 2,4-dichloroaniline. The nitration process involves the reaction of 2,4-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid. This method allows for the simultaneous addition of nitroanilines and a chlorinating agent to the reaction medium, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of appropriate catalysts.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products:

    Reduction: 2,4-Dichloro-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Products depend on the specific oxidizing agent and conditions used.

Scientific Research Applications

2,4-Dichloro-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 2,4-Dichloro-5-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its chemical reactivity and applications. Compared to other dichloroanilines, it has distinct properties that make it particularly useful in the synthesis of dyes and pigments .

Properties

IUPAC Name

2,4-dichloro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBHVQKBRBVBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346123
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34033-44-8
Record name 2,4-Dichloro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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